Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate
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Overview
Description
Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate is a chemical compound with the molecular formula C11H8O4. It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate typically involves the condensation of salicylaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted chromenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme activities and biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors to exert its biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives such as:
- Methyl 2-oxo-2H-chromene-3-carboxylate
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- 7-Hydroxycoumarin-3-carboxylic acid .
Uniqueness
Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate is unique due to its specific substitution pattern and the presence of the benzo[g]chromene core, which imparts distinct chemical and biological properties compared to other chromene derivatives .
Properties
Molecular Formula |
C15H10O4 |
---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
methyl 2-oxobenzo[g]chromene-3-carboxylate |
InChI |
InChI=1S/C15H10O4/c1-18-14(16)12-7-11-6-9-4-2-3-5-10(9)8-13(11)19-15(12)17/h2-8H,1H3 |
InChI Key |
JKTVAPSKNRVCIW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC3=CC=CC=C3C=C2OC1=O |
Origin of Product |
United States |
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